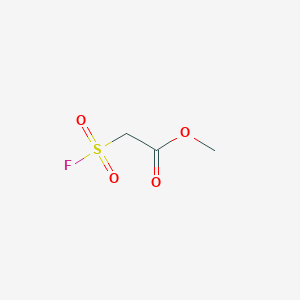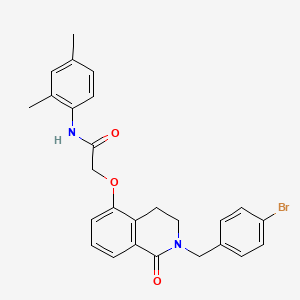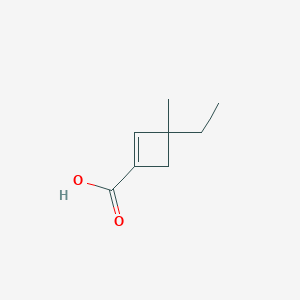![molecular formula C19H19N3O3 B2570124 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899947-36-5](/img/structure/B2570124.png)
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as BDIU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDIU is a urea derivative that has been synthesized using various methods, and its unique structure has been found to have promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Human Urinary Carcinogen Metabolites and Tobacco Research
Research by Hecht (2002) discusses the measurement of human urinary carcinogen metabolites, providing important insights into tobacco and cancer studies. Although not directly related to the specific compound, it highlights the significance of similar structures in understanding carcinogen exposure and metabolism in humans, which could be relevant for compounds with similar functionalities (Hecht, 2002).
Synthesis and Chemical Properties
M. Sainsbury's work on 1,2-oxazines, 1,2-benzoxazines, and related compounds showcases methods for synthesizing structures that could be analogous to the target compound. This research emphasizes the chemical versatility and potential applications of such compounds in organic synthesis, potentially guiding the synthesis of the specified urea derivative (Sainsbury, 1991).
Biological Importance of Benzothiazepine
Dighe et al. (2015) review the pharmacological profile of benzothiazepine, indicating the wide range of bioactivities associated with nitrogen- and sulfur-containing heterocyclic compounds. This suggests that compounds like the specified urea derivative could have significant bioactive potential, especially if they share structural similarities with benzothiazepines (Dighe et al., 2015).
Urea Biosensors and Health Applications
Botewad et al. (2021) discuss advances in biosensors for detecting urea concentrations, highlighting the critical role of urea and its derivatives in health monitoring and diagnostic applications. This underscores the potential utility of urea derivatives in developing new biosensor technologies (Botewad et al., 2021).
Indole Synthesis and Medicinal Chemistry
Taber and Tirunahari's review on indole synthesis presents a framework for classifying all indole syntheses, which could be relevant for the synthesis and functionalization of the indole portion of the specified urea derivative. This work provides a foundation for understanding how indole functionalities can be manipulated for various scientific and pharmacological applications (Taber & Tirunahari, 2011).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-19(23)20-10-13-7-8-17-18(9-13)25-12-24-17/h3-9,11H,2,10,12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBLEWNERSLRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1'S,4R)-6,7-Dimethylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2570045.png)



![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2570052.png)
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2570053.png)

![1-[3-(methylsulfonyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2570056.png)
![4-propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2570057.png)
![3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570058.png)
![N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide](/img/structure/B2570062.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2570064.png)